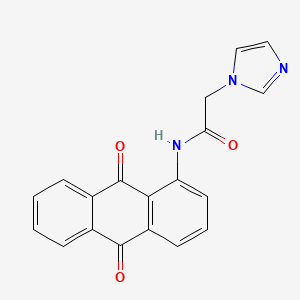![molecular formula C28H34S B12597359 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl CAS No. 648436-72-0](/img/structure/B12597359.png)
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a sulfanyl group attached to a tri(propan-2-yl)phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated biphenyl derivative with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated biphenyl derivative with a thiol compound under basic conditions.
Substitution with the Tri(propan-2-yl)phenyl Ring: The tri(propan-2-yl)phenyl ring can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the biphenyl derivative with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the biphenyl core or the sulfanyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., thiols, amines), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced biphenyl derivatives, reduced sulfanyl derivatives.
Substitution: Halogenated biphenyl derivatives, alkylated biphenyl derivatives.
Applications De Recherche Scientifique
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl depends on its specific application:
Catalysis: Acts as a ligand that coordinates to metal centers, facilitating various catalytic reactions.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Contributes to the structural and functional properties of advanced materials through its unique chemical structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Similar biphenyl core with different substituents.
Dicyclohexyl (2’,4’,6’-trimethoxy [1,1’-biphenyl]-2-yl)-phosphine: Similar biphenyl core with methoxy substituents.
Dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxy [1,1’-biphenyl]-2-yl)phosphine: Similar biphenyl core with additional methoxy groups.
Uniqueness
5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1’-biphenyl is unique due to the presence of both a sulfanyl group and a tri(propan-2-yl)phenyl ring, which impart distinct chemical and physical properties. This combination of substituents makes it particularly useful in specific catalytic and biological applications.
Propriétés
Numéro CAS |
648436-72-0 |
|---|---|
Formule moléculaire |
C28H34S |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-(4-methyl-2-phenylphenyl)sulfanyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C28H34S/c1-18(2)23-16-24(19(3)4)28(25(17-23)20(5)6)29-27-14-13-21(7)15-26(27)22-11-9-8-10-12-22/h8-20H,1-7H3 |
Clé InChI |
NZJWXWWGXTVYIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



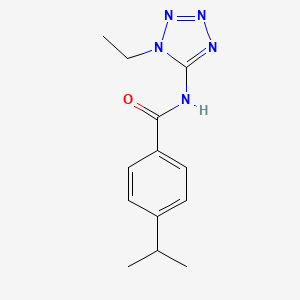
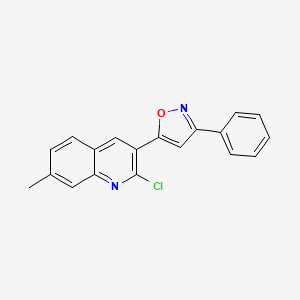
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)


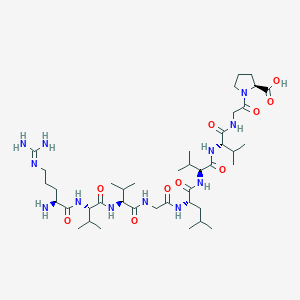



![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
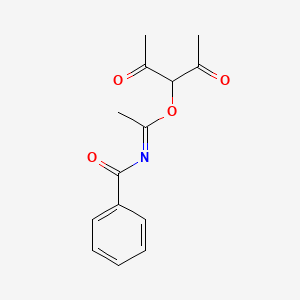
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
